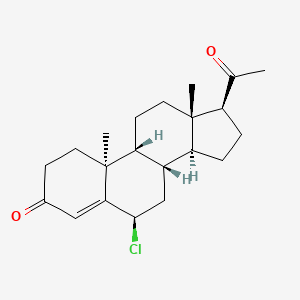
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6beta position and a double bond between the 4th and 5th carbon atoms in the pregnane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione typically involves the chlorination of a suitable steroid precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce saturated steroids .
Applications De Recherche Scientifique
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including inflammation and hormonal imbalances.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as inflammation, metabolism, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione: Characterized by the presence of a chlorine atom at the 6beta position.
6beta-Fluoro-9beta,10alpha-pregn-4-ene-3,20-dione: Similar structure but with a fluorine atom instead of chlorine.
6beta-Bromo-9beta,10alpha-pregn-4-ene-3,20-dione: Contains a bromine atom at the 6beta position.
Uniqueness
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
4594-30-3 |
|---|---|
Formule moléculaire |
C21H29ClO2 |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
(6R,8S,9R,10S,13S,14S,17S)-17-acetyl-6-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17+,19+,20+,21-/m0/s1 |
Clé InChI |
ICTXWOSKTZKFBH-XHOBZQISSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@@]34C)Cl)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















